ethyl 2-formyl-3-nitroimidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Ethyl 2-formyl-3-nitroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that contains both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formyl-3-nitroimidazo[1,2-a]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by nitration and formylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formyl-3-nitroimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The formyl group can be oxidized to a carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield ethyl 2-formyl-3-aminoimidazo[1,2-a]pyridine-5-carboxylate, while oxidation of the formyl group can produce ethyl 2-carboxy-3-nitroimidazo[1,2-a]pyridine-5-carboxylate.
Scientific Research Applications
Ethyl 2-formyl-3-nitroimidazo[1,2-a]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-3-nitroimidazo[1,2-a]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-formyl-3-nitroimidazo[1,2-a]pyridine-5-carboxylate: shares similarities with other nitroimidazole derivatives, such as metronidazole and tinidazole, which are used as antimicrobial agents.
Ethyl 2-formyl-3-aminoimidazo[1,2-a]pyridine-5-carboxylate:
Properties
CAS No. |
429690-69-7 |
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Molecular Formula |
C11H9N3O5 |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
ethyl 2-formyl-3-nitroimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H9N3O5/c1-2-19-11(16)8-4-3-5-9-12-7(6-15)10(13(8)9)14(17)18/h3-6H,2H2,1H3 |
InChI Key |
ZKRFTGIPZXZWIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC(=C(N21)[N+](=O)[O-])C=O |
Purity |
95 |
Origin of Product |
United States |
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